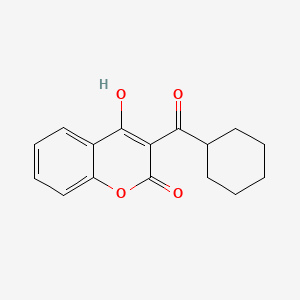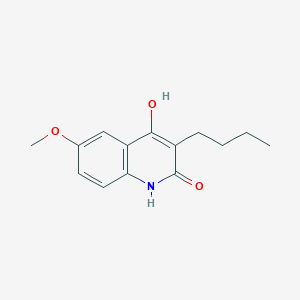
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as IQ-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. IQ-1 belongs to the class of quinolinecarboxamide compounds and is structurally similar to other quinoline-based compounds.
作用机制
The mechanism of action of 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its binding to the TCF/beta-catenin complex, which is a key component of the Wnt/beta-catenin signaling pathway. This binding prevents the complex from interacting with DNA and activating downstream genes, thereby inhibiting the pathway. 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to be highly selective for the TCF/beta-catenin complex, with minimal effects on other signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a range of biochemical and physiological effects. In addition to its inhibitory effects on the Wnt/beta-catenin signaling pathway, 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy. In addition, 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for use in laboratory experiments. Its high selectivity for the TCF/beta-catenin complex makes it a valuable tool for studying the role of the Wnt/beta-catenin signaling pathway in disease. Its ability to induce apoptosis and inhibit cell proliferation also makes it a useful tool for studying cancer. However, there are also limitations to its use. For example, 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has poor solubility in water, which can make it difficult to use in certain experiments. Its effects on other signaling pathways are not well understood, which can make it challenging to interpret results.
未来方向
There are several future directions for research on 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can sensitize cancer cells to chemotherapy, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of inflammatory diseases. 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, further research is needed to understand the effects of 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide on other signaling pathways and to determine its potential for use in other areas of scientific research.
合成方法
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several starting materials. One common method involves the condensation of 2-aminoacetophenone with isopropyl isocyanate to form the intermediate compound, which is then reacted with 2,3-dichloro-1,4-naphthoquinone to yield 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its use as a selective inhibitor of the Wnt/beta-catenin signaling pathway. This pathway plays a crucial role in the regulation of cell growth and differentiation and is implicated in various diseases, including cancer. 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to selectively inhibit the pathway without affecting other signaling pathways, making it a valuable tool for studying the role of Wnt/beta-catenin signaling in disease.
属性
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-propan-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)15-13(18)11-12(17)9-6-4-5-7-10(9)16(3)14(11)19/h4-8,17H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLIMYHKBQUIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914032.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5914035.png)
![2-[(4-chlorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914043.png)
![7-hydroxy-5-oxo-2-{[2-(trifluoromethyl)benzyl]thio}-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914044.png)
![2-[(cyanomethyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914055.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B5914066.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)

![3-bromo-4-hydroxy-7-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914087.png)

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)